molecular formula C15H10BrNO2 B132701 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one CAS No. 91713-91-6

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B132701
CAS RN: 91713-91-6
M. Wt: 316.15 g/mol
InChI Key: JDSPXIPYMUGSIJ-UHFFFAOYSA-N
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Description

The compound "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" is a brominated heterocyclic compound that is likely to have interesting chemical and physical properties due to the presence of the bromine atom and the indole core. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds, which can be used to infer some of the characteristics of "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one".

Synthesis Analysis

The synthesis of brominated heterocyclic compounds can involve multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation. For example, the synthesis of "7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one" was achieved through a five-step process that utilized microwave conditions to reduce reaction time and improve yield . This suggests that a similar approach could be applied to synthesize "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one", potentially involving the use of a brominated starting material and subsequent functional group transformations under controlled conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structures of brominated heterocyclic compounds. For instance, the structure of "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one" was established using this method . Additionally, non-classical hydrogen bonds, such as C–H···Cg1 interactions, have been observed to stabilize the crystal structure of related compounds . These findings imply that "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" may also exhibit a well-defined crystal structure with potential intramolecular interactions contributing to its stability.

Chemical Reactions Analysis

The reactivity of brominated heterocyclic compounds can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. Although the provided papers do not detail specific reactions for "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one", they do describe the synthesis of related compounds, which may involve Lewis acid-base reactions . This suggests that the compound could also undergo similar reactions, potentially acting as a substrate for further functionalization or as a reagent in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds can be diverse. The papers describe the use of techniques such as IR spectroscopy and NMR spectroscopy to analyze these properties . For example, IR spectroscopy was used to determine the nature of hydrogen bonds in solution and in the crystalline state . The presence of bromine is likely to influence the compound's reactivity, boiling and melting points, solubility, and other physical properties. The exact properties of "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" would need to be determined experimentally, but it can be anticipated that they would be consistent with the behavior of similar brominated heterocycles.

Scientific Research Applications

Amination Reactions Mediated by Palladium Systems

Research indicates that nucleophilic N-heterocyclic carbenes can be used as catalyst modifiers in amination reactions involving aryl halides with nitrogen-containing substrates. This process, tested with various substrates, shows high activity, especially with electron-neutral and electron-rich aryl chlorides. The method has been successfully applied to synthesize key intermediates in the synthesis of new antibiotics, showcasing the compound's potential role in facilitating complex chemical transformations (Grasa et al., 2001).

Synthesis of Fused Indoloisoquinolines

Another study describes a novel palladium-catalyzed cascade cyclization method, which provides an efficient avenue for building various fused hexacyclic scaffolds containing indoloisoquinoline. This method enables the construction of three C-C bonds through an intramolecular carbopalladation, C-H activation, and a decarboxylation sequence, highlighting the compound's utility in constructing complex molecular architectures (Yang et al., 2019).

Oxidative Cyclization for 2-Hydroxy-Indolin-3-ones

A study demonstrates a concise approach for the construction of 2-hydroxy-2-substituted indol-3-ones through an oxidative cyclization process. This protocol, utilizing specific oxidants, efficiently yields C2-quaternary 2-hydroxy-indolin-3-ones, and has been applied in synthetic studies towards natural products. This indicates the compound's relevance in synthesizing biologically interesting molecules (Wen et al., 2017).

Development of New Reactivities of Indole Nucleus

Research focused on developing new reactivities for the indole nucleus and its application in synthesis covers a broad spectrum of methodologies, including the Vilsmeier-Haack reaction, Fischer indole synthesis, and acylation of ethyl indole-2-carboxylate. These studies pave the way for synthesizing diverse indole derivatives, crucial for pharmaceutical development (Murakami, 1999).

Carbonylative Dearomatization of Indoles

A palladium-catalyzed dearomative carbonylation method has been developed for N-(2-bromobenzoyl)indoles, providing a straightforward access to diverse fused indoline esters and amides. This method is significant for its good functional group tolerance and represents the first example of carbonylative dearomatization, highlighting innovative approaches in molecular synthesis (Wang & Wu, 2019).

Future Directions

While specific future directions for 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one are not mentioned, it is known that indole derivatives have shown biological potential .

properties

IUPAC Name

7-(4-bromobenzoyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPXIPYMUGSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440521
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one

CAS RN

91713-91-6
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source ChemIDplus
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Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
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Record name 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
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